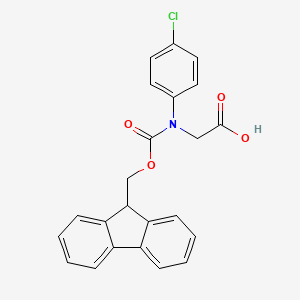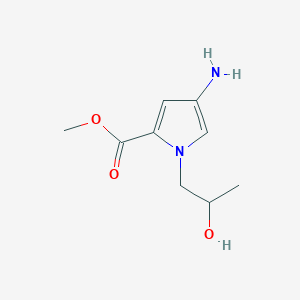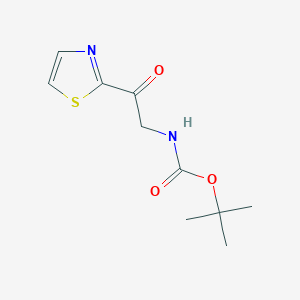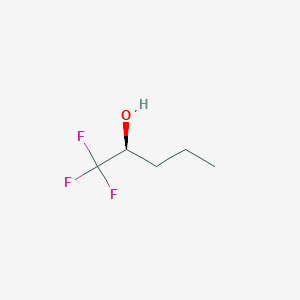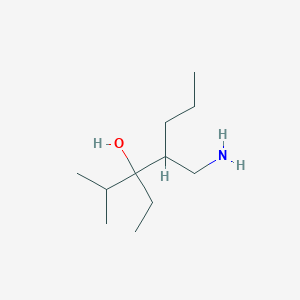
4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol is an organic compound that belongs to the class of aliphatic amines. This compound is characterized by the presence of an aminomethyl group attached to a heptane backbone, which also contains ethyl and methyl substituents. The compound’s structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol can be achieved through several synthetic routes. One common method involves the reductive amination of a suitable ketone precursor with an amine source. For instance, the reaction of 3-ethyl-2-methylheptan-3-one with formaldehyde and ammonia under reductive conditions can yield the desired compound. The reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3) to facilitate the formation of the aminomethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), can also be employed to achieve the desired transformation. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high selectivity and minimal by-product formation .
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Amines
Substitution: Substituted amines, amides
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals, including surfactants and polymers
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-Aminocoumarin derivatives
- 4-Amino-5-aminomethyl-2-methylpyrimidine
Uniqueness
Compared to similar compounds, 4-(Aminomethyl)-3-ethyl-2-methylheptan-3-ol possesses a unique combination of aliphatic and aminomethyl groups, which imparts distinct chemical reactivity and biological activity. Its structural features enable specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H25NO |
|---|---|
Peso molecular |
187.32 g/mol |
Nombre IUPAC |
4-(aminomethyl)-3-ethyl-2-methylheptan-3-ol |
InChI |
InChI=1S/C11H25NO/c1-5-7-10(8-12)11(13,6-2)9(3)4/h9-10,13H,5-8,12H2,1-4H3 |
Clave InChI |
YZWZWJOJXHOHHG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CN)C(CC)(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


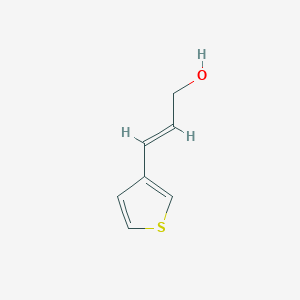
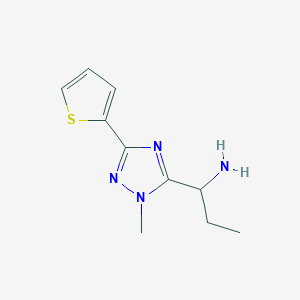
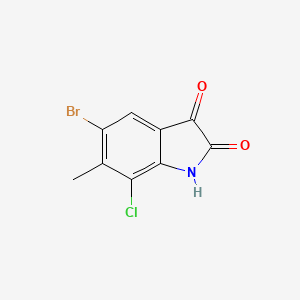
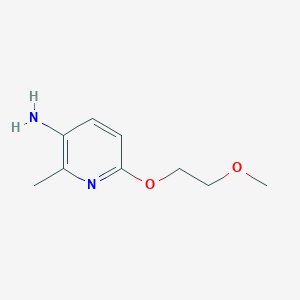
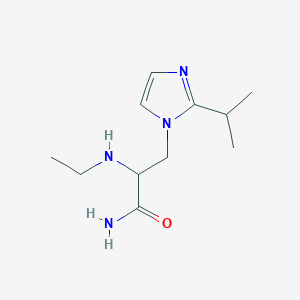
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
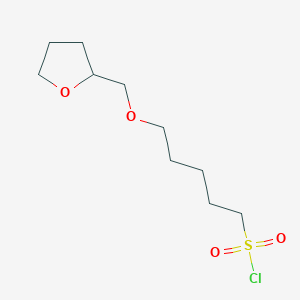
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B13629510.png)
